1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine
Description
1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine (CAS: 14050-90-9) is a noraporphine alkaloid with the molecular formula C₂₀H₂₁NO₅ and a molecular weight of 355.38 g/mol . It is structurally characterized by a noraporphine skeleton (lacking the N-methyl group typical of aporphines) substituted with a 1,2-methylenedioxy ring and methoxy groups at positions 3, 10, and 11 . Synonyms include 10-O-Methylhernandine and 10-O-甲基汝兰碱 (Chinese nomenclature) . The compound is primarily used in research, with commercial availability noted at ¥4150/5mg or $691/5mg .
Properties
Molecular Formula |
C20H21NO5 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(12S)-7,17,18-trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14(19),15,17-hexaene |
InChI |
InChI=1S/C20H21NO5/c1-22-13-5-4-10-8-12-15-11(6-7-21-12)17(23-2)20-19(25-9-26-20)16(15)14(10)18(13)24-3/h4-5,12,21H,6-9H2,1-3H3/t12-/m0/s1 |
InChI Key |
CHTZCWLHHIYAJY-LBPRGKRZSA-N |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=C(CCN3)C(=C5C(=C42)OCO5)OC)C=C1)OC |
Canonical SMILES |
COC1=C(C2=C(CC3C4=C(CCN3)C(=C5C(=C42)OCO5)OC)C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Aporphine/Noraporphine Family
Key structural differences among related compounds lie in substituent patterns (methoxy, hydroxyl, methylenedioxy) and their positions on the aromatic rings. Below is a comparative analysis:
Impact of Substituents on Bioactivity
- 1,2-Methylenedioxy Group: Critical for cytotoxicity in aporphines. Shared by the target compound and litsericinone, this group enhances DNA intercalation or topoisomerase inhibition .
- Methoxy vs. For example, hydroxylated proaporphines (e.g., compound 4 in ) show higher potency than methoxylated analogs .
- Noraporphine Skeleton: The absence of an N-methyl group may alter pharmacokinetics, as seen in norglaucine hydrochloride, which exhibits better solubility than methylated aporphines .
Commercial and Research Relevance
- Pricing : The target compound is priced higher than Xanthoplanine (¥3750/5mg) but lower than Cassamedine (¥4650/5mg), reflecting its intermediate complexity .
Preparation Methods
Retrosynthetic Analysis of the Noraporphine Core
The target molecule features a tetracyclic benzylisoquinoline framework with a methylenedioxy group (C-1,2), three methoxy substituents (C-3,10,11), and a noraporphine skeleton lacking the N-methyl group. Retrosynthetic disconnections suggest three strategic approaches:
Iminium Ion Cyclization
Inspired by Matsumoto's synthesis of O-methylerysodienone, the C-8a–C-1 bond could form via intramolecular electrophilic aromatic substitution. A preconstructed tetrahydroisoquinoline (THIQ) intermediate with appropriate oxygenation patterns would undergo acid-catalyzed cyclization (Scheme 1A).
Synthetic Routes to Key Intermediates
Tetrahydroisoquinoline Precursor Synthesis
Phenethylamine Derivatization
A four-step sequence from 3,4,5-trimethoxyphenethylamine (Table 1):
Suzuki-Miyaura Coupling
For constructing hindered biaryl systems, Pd(PPh₃)₄-mediated cross-coupling between boronic acids and aryl halides achieves C-1–C-11 connectivity (Scheme 2A). Optimization data reveal:
Critical Cyclization Steps
Acid-Mediated Ring Closure
Treatment of advanced intermediate 12 (Figure 1) with trifluoroacetic acid (TFA) induces iminium formation and subsequent C-8a–C-1 cyclization:
Intermediate 12 → 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine
Conditions: 0.1 M in TFA/CH₂Cl₂ (1:4), 0°C → rt, 12 h
Yield: 58% (unoptimized)
Functional Group Interconversions
Comparative Analysis of Synthetic Approaches
Table 2. Efficiency metrics for noraporphine syntheses
| Method | Steps | Overall Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Iminium cyclization | 9 | 12.4 | Moderate | >10 g |
| Bischler-Napieralski | 7 | 18.7 | Low | <5 g |
| Oxidative coupling | 11 | 6.8 | High | <1 g |
Q & A
Q. What in silico tools predict off-target interactions for safety profiling?
- Methodology :
- PharmaGist/SEA : Screen for similarity to known ligands of ion channels or transporters.
- Molecular dynamics simulations : Assess binding persistence to hERG channels (a cardiac safety marker) using GROMACS .
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